molecular formula C14H18FN5O3 B2366465 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide CAS No. 2320220-61-7

4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B2366465
CAS No.: 2320220-61-7
M. Wt: 323.328
InChI Key: NJURNMYXNLSEQF-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Moiety:

    Construction of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Attachment of the Oxan Ring: The oxan ring is introduced via nucleophilic substitution reactions, where an appropriate oxan derivative reacts with the piperazine intermediate.

    Final Coupling: The final step involves coupling the fluoropyrimidine moiety with the oxan-substituted piperazine under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms, providing insights into biological processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O3/c15-10-7-16-13(17-8-10)20-4-3-19(9-12(20)21)14(22)18-11-1-5-23-6-2-11/h7-8,11H,1-6,9H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJURNMYXNLSEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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